molecular formula C10H18O3 B2500907 (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid CAS No. 2248219-15-8

(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid

Cat. No.: B2500907
CAS No.: 2248219-15-8
M. Wt: 186.251
InChI Key: USDZIPBQTPFWRR-GVHYBUMESA-N
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Description

(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is a chiral compound with a unique structure that includes a 2,2-dimethyloxane ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid: The enantiomer of the compound with similar but distinct properties.

    2-(2,2-Dimethyloxan-4-yl)acetic acid: A structurally related compound with a different side chain.

Uniqueness

(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,2-dimethyloxane ring

Properties

IUPAC Name

(2R)-2-(2,2-dimethyloxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDZIPBQTPFWRR-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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